![molecular formula C11H15NO2 B3255725 2-[4-(Dimethylamino)phenyl]propanoic acid CAS No. 25899-90-5](/img/structure/B3255725.png)
2-[4-(Dimethylamino)phenyl]propanoic acid
Overview
Description
“2-[4-(Dimethylamino)phenyl]propanoic acid” is an organic compound with the molecular formula C11H15NO2 . It is a derivative of propanoic acid, which is a type of carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-[4-(Dimethylamino)phenyl]propanoic acid” consists of a propanoic acid group attached to a phenyl group, which is further substituted with a dimethylamino group . The molecular weight of this compound is 193.24 .Scientific Research Applications
- Synthesis and Characterization : Researchers have synthesized and characterized this compound using techniques such as FT-IR, UV–vis, and 1H-NMR spectroscopy .
- Photovoltaic Efficiency : The compound’s photovoltaic properties, including light harvesting efficiency (LHE), short circuit current density (J_SC), open-circuit voltage (V_OC), and solar cell conversion efficiency, have been evaluated .
- Stability and Reactivity : The HOMO–LUMO energy gap (2.806 eV) indicates its chemical reactivity and stability .
- Applications : These compounds find applications in textiles, cosmetics, and material science .
- Therapeutic Uses : Some azo compounds exhibit therapeutic properties, including antineoplastic, antioxidant, analgesic, anti-inflammatory, antiviral, and antitumor activities .
- Design and Synthesis : Researchers have explored the design and synthesis of triple-acting PPARα, -γ, and -δ agonists, including derivatives of 2-[4-(Dimethylamino)phenyl]propanoic acid .
Photovoltaic Properties
Azo Dyes and Colorants
PPAR Agonists
Antimicrobial Activity
properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(11(13)14)9-4-6-10(7-5-9)12(2)3/h4-8H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFOCZZNJVZGKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258637 | |
Record name | 4-(Dimethylamino)-α-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Dimethylamino)phenyl]propanoic acid | |
CAS RN |
25899-90-5 | |
Record name | 4-(Dimethylamino)-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25899-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dimethylamino)-α-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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